7-Aminoquinoline-4-carboxylic Acid (CAS 2514965-57-0): A Technical Guide to Bifunctional Scaffold Functionalization
7-Aminoquinoline-4-carboxylic Acid (CAS 2514965-57-0): A Technical Guide to Bifunctional Scaffold Functionalization
Executive Summary
In modern medicinal chemistry and radiopharmaceutical development, the demand for highly modular, bifunctional scaffolds is paramount. 7-Aminoquinoline-4-carboxylic acid (CAS 2514965-57-0) represents a privileged pharmacophore, combining the classic cinchoninic acid core with a reactive amine handle at the 7-position. This unique structural topology allows orthogonal functionalization: the carboxylic acid serves as a prime site for amide coupling or esterification, while the 7-amino group acts as an electron-donating anchor for fluorophore tuning, diazonium-mediated substitutions, or radiometal chelator attachment.
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. Here, we will dissect the physicochemical dynamics of this molecule, explore field-proven synthetic methodologies, and detail self-validating protocols for its application in advanced tumor-targeting imaging agents and immunomodulators.
Physicochemical Profiling & Structural Dynamics
The reactivity of 7-aminoquinoline-4-carboxylic acid is dictated by the electronic interplay between the electron-withdrawing quinoline nitrogen and the electron-donating 7-amino group. This push-pull system significantly influences the molecule's pKa, solubility profile, and nucleophilicity.
Table 1: Quantitative Physicochemical Data
| Property | Value / Specification | Mechanistic Implication |
| CAS Number | 2514965-57-0 | Unique identifier for regulatory and procurement tracking. |
| Linear Formula | C₁₀H₈N₂O₂ | Defines the bifunctional (amine + carboxyl) basic structure. |
| Molecular Weight | 188.18 g/mol | Low molecular weight ensures minimal steric penalty when used as a linker. |
| Density | ~1.430 ± 0.06 g/cm³ | Indicates a tightly packed crystal lattice; requires adequate solvent solvation (e.g., DMF, DMSO) for reactions. |
| InChIKey | XCRXVIMAMNCKJC-UHFFFAOYSA-N | Standardized structural hash for chemoinformatics databases. |
| Purity Standard | ≥97% - 98% | Trace impurities (e.g., des-amino byproducts) can poison downstream catalytic coupling; high purity is critical. |
Synthetic Methodologies: Core Construction and Downstream Functionalization
The quinoline-4-carboxylic acid core is classically synthesized via the Pfitzinger reaction, condensing isatin derivatives with pyruvic acid. However, the true utility of 7-aminoquinoline-4-carboxylic acid lies in its role as a precursor for more complex immunomodulatory scaffolds, such as 7-hydroxyquinoline-4-carboxylic acid, which is a critical intermediate for aminoacyl indazole immunomodulators targeting autoimmune diseases[1].
Workflow: Conversion to 7-Hydroxyquinoline-4-carboxylic Acid
The transformation of the 7-amino group to a 7-hydroxyl group relies on a tightly controlled diazotization followed by Sandmeyer-type hydrolysis.
Synthesis and downstream conversion of 7-Aminoquinoline-4-carboxylic acid via Diazotization.
Step-by-Step Protocol: Diazotization and Hydrolysis
Protocol adapted from validated synthetic routes for medical intermediates[1].
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Esterification (Protection): Convert 7-aminoquinoline-4-carboxylic acid to its methyl ester.
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Causality: Protecting the carboxylic acid prevents unwanted side reactions and decarboxylation during the highly acidic diazotization process.
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Solvation and Chilling: Dissolve the ester in a ternary mixture of acetic acid, water, and concentrated sulfuric acid. Chill the reactor to exactly 0 °C.
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Causality: The ternary solvent ensures complete dissolution of the rigid quinoline core. Cooling to 0 °C is absolute; the resulting diazonium intermediate is highly unstable and will prematurely decompose into nitrogen gas and aryl cations at elevated temperatures, leading to tar formation.
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Nitrite Addition: Dropwise add an aqueous solution of sodium nitrite ( NaNO2 ) and react for 50 minutes at 0 °C.
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Thermal Hydrolysis: Slowly pour the cold diazonium solution into a vigorously boiling 10% sulfuric acid aqueous solution. Reflux for 5 minutes.
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Causality: The immediate thermal shock drives the rapid substitution of the diazonium group ( N2+ ) with a hydroxyl group from the water. A slow heating ramp would allow competitive azo-coupling between the diazonium salt and unreacted starting material.
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Workup: Cool to room temperature, filter out black carbonaceous impurities, adjust the pH to 4 using ammonia water, and hydrolyze the ester with aqueous NaOH to yield the final 7-hydroxyquinoline-4-carboxylic acid[2].
Advanced Applications: FAP-α Specific Diagnostic Imaging Agents
Fibroblast activation protein alpha (FAP-α) is heavily overexpressed in the stroma of various tumors. 7-Aminoquinoline-4-carboxylic acid is utilized as a critical structural linker in the synthesis of FAP-α specific radiopharmaceutical imaging agents (e.g., for PET/SPECT imaging)[3]. The carboxylic acid acts as the conjugation point for targeting peptides or radiometal chelators (like DOTA or NOTA).
HATU/DIEA-mediated amide coupling workflow for FAP-α radiotracer assembly.
Step-by-Step Protocol: HATU/DIEA-Mediated Amide Coupling
Protocol validated for the synthesis of FAP-α specific tumor diagnostic imaging agents[4].
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Preparation of Reactants: Dissolve 7-aminoquinoline-4-carboxylic acid in ultra-dry N,N-Dimethylformamide (DMF). In a separate vial, dissolve the amine-bearing targeting ligand in ultra-dry DMF.
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Causality: Ultra-dry DMF is strictly required. Trace water acts as a competing nucleophile, which would rapidly hydrolyze the highly reactive active ester intermediate back to the starting carboxylic acid, drastically reducing the coupling yield.
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Activation: Combine the solutions in a reaction tube. Add 1.0 equivalent of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
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Causality: HATU is chosen over older reagents (like DCC or EDC) because it generates an HOAt-active ester. The neighboring pyridine nitrogen in HOAt provides an anchimeric assistance (neighboring group effect) that accelerates the reaction with the incoming amine, overcoming the steric hindrance of the quinoline ring.
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Base Catalysis: Add 4.0 equivalents of DIEA (N,N-Diisopropylethylamine) in two separate portions at room temperature.
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Causality: DIEA is a bulky, non-nucleophilic base. It effectively deprotonates the carboxylic acid to initiate the reaction with HATU and neutralizes the generated acid byproducts, but its steric bulk prevents it from competing with the primary amine ligand for the active ester.
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Purification: Monitor via LC-MS until the starting material is consumed, then purify the construct via preparative HPLC prior to radiometal complexation[3].
Handling, Safety, and Storage Protocols
To maintain the integrity of the 7-aminoquinoline core and ensure laboratory safety, strict adherence to GHS (Globally Harmonized System) guidelines is required[5].
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Hazard Statements:
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H302: Harmful if swallowed.
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H315 / H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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Storage Causality: The compound must be stored at Room Temperature (RT) in a tightly closed container under an inert atmosphere (Argon or Nitrogen) and protected from light .
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Why? The 7-amino group is electron-rich. Exposure to ambient oxygen and UV/visible light can trigger photo-oxidation pathways, leading to the formation of N-oxides or polymeric degradation products, which manifest as a darkening of the solid powder and lead to failed downstream couplings.
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References
- Sigma-Aldrich (Merck KGaA). 7-Aminoquinoline-4-carboxylic acid | 2514965-57-0 Product Page & Safety Information.
- Google Patents (CN112500341B). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
- Google Patents (CN115304582B). FAP-α specific tumor diagnostic imaging agent.
Sources
- 1. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 2. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 3. CN115304582B - FAP-α specific tumor diagnostic imaging agent - Google Patents [patents.google.com]
- 4. CN115304582B - FAP-α specific tumor diagnostic imaging agent - Google Patents [patents.google.com]
- 5. 7-Aminoquinoline-4-carboxylic acid | 2514965-57-0 [sigmaaldrich.com]
